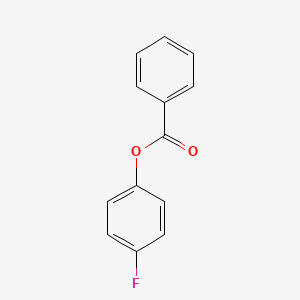

4-Fluorophenyl benzoate

Übersicht

Beschreibung

4-Fluorophenyl benzoate is a chemical compound with the molecular formula C13H9FO2 . It is also known as p-Fluorobenzophenone .

Molecular Structure Analysis

The molecular weight of this compound is 216.208 Da . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Liquid Crystal Research

4-Fluorophenyl benzoate and its derivatives have been extensively studied for their applications in liquid crystal research. The synthesis of novel liquid crystal compounds like 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate has laid a foundation for studying the performance of liquid crystal materials (Shen Jin-ping, 2007). Similarly, research into the synthesis and liquid crystal properties of various laterally fluorinated phenyl benzoate esters has contributed to understanding the thermal stabilities and mesomorphic behaviors of these materials (G. W. Gray et al., 1981).

Fluorinated Liquid Crystals and UV Stability

Studies on fluorinated liquid crystals, such as p-phenylene-4-methoxy benzoate-4-trifluoromethylbenzoate (FLUORO1), have provided insights into their photoresponsive behavior and UV stability. The calculations of spectral shifts in the UV–visible region have been important in understanding how solvent media and substituents affect transition energies and other absorption parameters (P. L. Praveen & D. Ojha, 2012).

Mesomorphic Properties

Research on the mesomorphic properties of novel liquid crystal oligomers possessing 4‐fluorobiphenyl and 4‐trifluoromethoxyphenyl benzoate moieties has been significant in understanding the phase transition behavior and induced dielectric anisotropy in liquid crystals (A. Yoshizawa et al., 2007). Additionally, the synthesis and study of fluorinated phenyl 4‐[(4‐n‐alkoxyphenyl)ethynyl]benzoates have revealed the impact of fluorosubstitution on the mesomorphic properties of thermotropic liquid crystals (Yonggang Yang et al., 2001).

Biodegradation Studies

Investigations into the degradation of fluorinated biphenyls by bacteria such as Pseudomonas pseudoalcaligenes KF707 have expanded our understanding of the microbial breakdown of these compounds, providing insights into potential environmental impacts and remediation strategies (C. Murphy et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

Fluorinated compounds, in general, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The carbon-fluorine bond is one of the strongest in organic chemistry, which can influence the compound’s interaction with its targets .

Biochemical Pathways

For instance, some fluorinated compounds have been shown to affect the microbial degradation pathways

Pharmacokinetics

A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, showed promising pharmacokinetic properties, suggesting that fluorinated compounds can have favorable adme profiles .

Result of Action

Fluorinated compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects

Biochemische Analyse

Biochemical Properties

It is known that fluorine’s unique physicochemical properties can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Cellular Effects

It has been reported that a compound with a similar structure, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), was used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .

Molecular Mechanism

It is known that substitutions at the benzylic position can be either SN1 or SN2 .

Temporal Effects in Laboratory Settings

In laboratory settings, a fluorine-containing diphenylphosphine oxide derivative (BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP). BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .

Metabolic Pathways

It is known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs .

Subcellular Localization

The subcellular localization of 4-Fluorophenyl benzoate is not well-documented. There are a variety of methods for determining subcellular localization. One of the most common is to use fluorescence microscopy to compare the localization of your protein of interest with known markers .

Eigenschaften

IUPAC Name |

(4-fluorophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIRFPBZPCIUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299477 | |

| Record name | 4-fluorophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2714-93-4 | |

| Record name | NSC131005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluorophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)